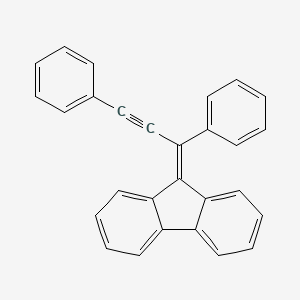
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene backbone and a diphenylpropynylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene typically involves the reaction of fluorene derivatives with diphenylpropynylidene precursors. One common method includes the use of alkynyl ketones and ruthenium catalysts. For example, the thermal reaction of Ru3(CO)12 with alkynyl ketones in toluene can yield various derivatives, including the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the fluorene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in redox reactions. Additionally, its ability to form stable complexes with metal ions is crucial in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylprop-2-yn-1-one: Shares the diphenylpropynylidene moiety but lacks the fluorene backbone.
Fluorene derivatives: Compounds with similar fluorene structures but different substituents.
Uniqueness
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene is unique due to its combination of a fluorene backbone and a diphenylpropynylidene substituent. This unique structure imparts specific electronic and steric properties, making it valuable in various chemical reactions and applications .
Propiedades
Número CAS |
87682-42-6 |
|---|---|
Fórmula molecular |
C28H18 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
9-(1,3-diphenylprop-2-ynylidene)fluorene |
InChI |
InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-23(22-13-5-2-6-14-22)28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18H |
Clave InChI |
DYPFAVDKZRASFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


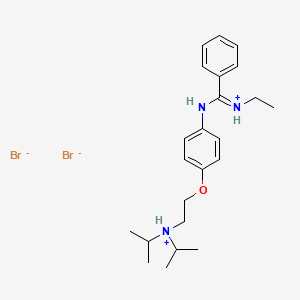
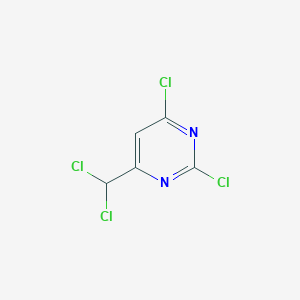
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
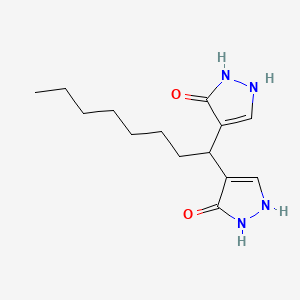
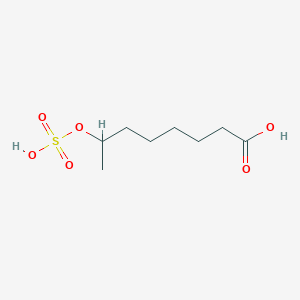
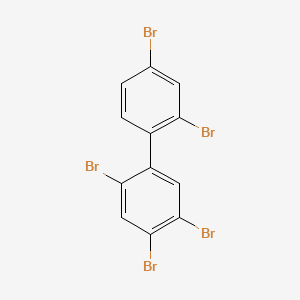
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
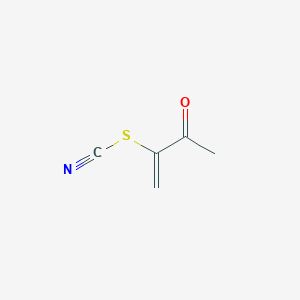
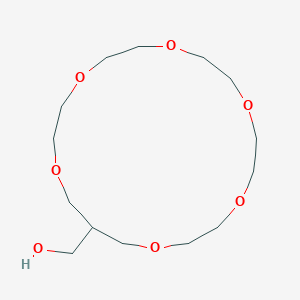
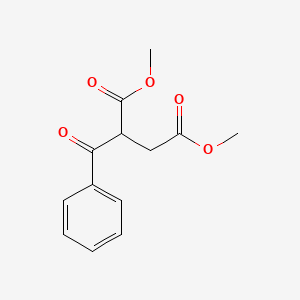
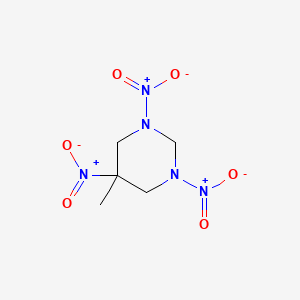
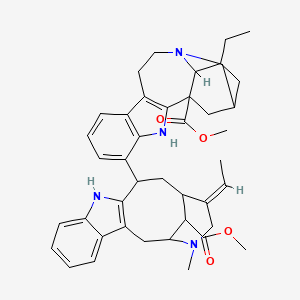
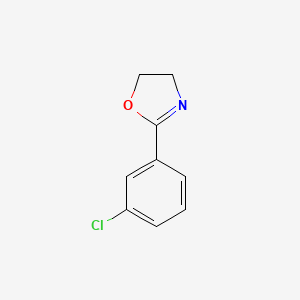
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
